
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(2-butoxybenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities of Thiazole Derivatives
Pharmacological Importance : Thiazole derivatives are part of an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds have been studied for their antibacterial activities and potential as medicinal agents due to the stability and versatility of the quinazolinone nucleus, which allows for the introduction of various bioactive moieties (Tiwary et al., 2016).
Antimicrobial and Antitumor Properties : Recent patents and scientific studies have identified thiazole derivatives with antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor or cytotoxic properties. This demonstrates the compounds' potential in addressing antibiotic resistance and exploring new therapeutic applications (Leoni et al., 2014).
Antioxidant and Anti-inflammatory Agents : Thiazole derivatives are being explored for their antioxidant and anti-inflammatory activities. Research indicates that these compounds could serve as templates for developing new therapeutic agents in these areas, showcasing their potential for contributing to treatments for a variety of conditions (Raut et al., 2020).
Diverse Therapeutic Applications : The versatility of thiazole scaffolds is further highlighted by their use in designing compounds with a range of biological activities, including anticancer, antimicrobial, and antiviral effects. This underscores the potential of thiazole derivatives in drug development and the treatment of various diseases (Elamin et al., 2020).
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-butoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-3-4-13-26-17-8-6-5-7-16(17)14-18-19(25)21-20(27-18)23-11-9-22(10-12-23)15(2)24/h5-8,14H,3-4,9-13H2,1-2H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWHJXFIZZMQC-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
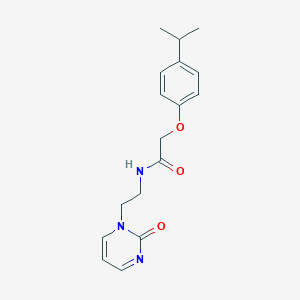
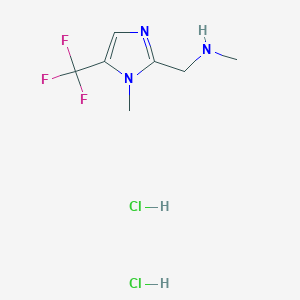
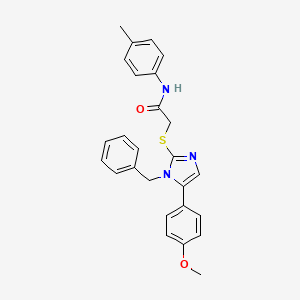
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
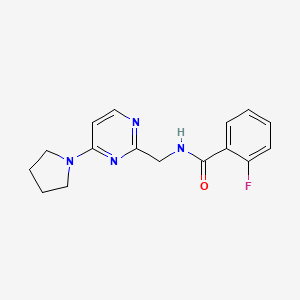
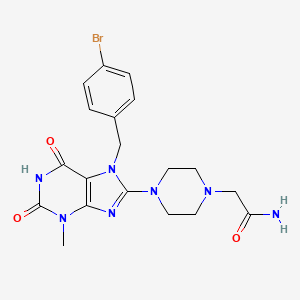
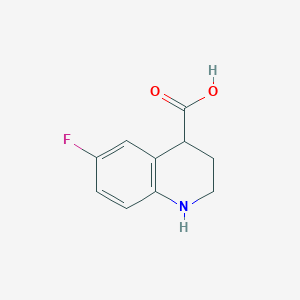
![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2477022.png)
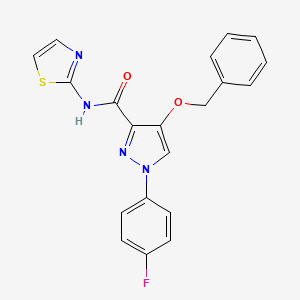
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)
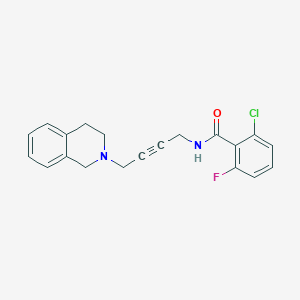
![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)
